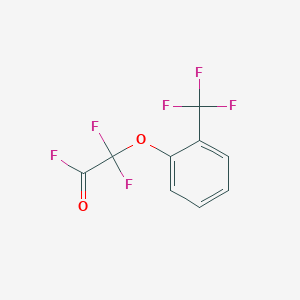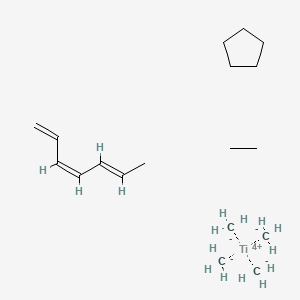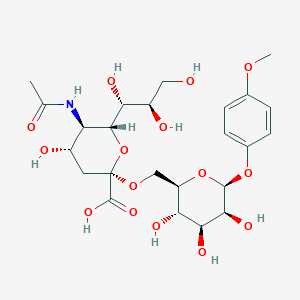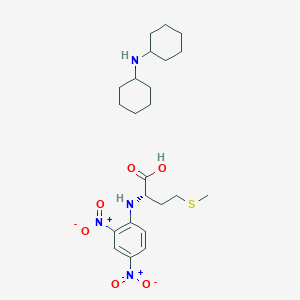![molecular formula C8H10ClF10NS2 B6313675 Bis[2-(pentafluoroethylthio)ethyl]amine hydrochloride, 98% CAS No. 1286744-04-4](/img/structure/B6313675.png)
Bis[2-(pentafluoroethylthio)ethyl]amine hydrochloride, 98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[2-(pentafluoroethylthio)ethyl]amine hydrochloride, 98% (also known as BPEA-HCl or BPEAHCl) is a white powder that is used in many scientific research applications. It is a derivative of the amino acid threonine, and is often used in the synthesis of peptides, proteins, and other biomolecules. BPEA-HCl is also used in the synthesis of small molecules, such as pharmaceuticals and other compounds. BPEA-HCl is a versatile compound and has been used in a variety of research applications, including biochemical and physiological studies.
Mécanisme D'action
BPEA-HCl has been found to interact with amino acid residues in proteins and peptides, as well as with DNA. It has been proposed that BPEA-HCl binds to amino acid residues in proteins and peptides, forming a covalent bond between the two molecules. This covalent bond allows BPEA-HCl to modulate the structure and function of proteins and peptides. BPEA-HCl has also been found to interact with DNA, forming a covalent bond between the two molecules. This covalent bond allows BPEA-HCl to modulate the structure and function of DNA.
Biochemical and Physiological Effects
BPEA-HCl has been found to have a variety of biochemical and physiological effects. It has been found to modulate the activity of enzymes, including those involved in the metabolism of drugs, as well as those involved in the synthesis of proteins and other biomolecules. BPEA-HCl has also been found to modulate the activity of transcription factors, which are proteins that regulate gene expression. BPEA-HCl has also been found to modulate the expression of genes, which can lead to changes in cell behavior.
Avantages Et Limitations Des Expériences En Laboratoire
BPEA-HCl has several advantages and limitations for use in laboratory experiments. One advantage of BPEA-HCl is its high purity, which allows for more accurate results. Additionally, BPEA-HCl is relatively stable and can be stored at room temperature. However, BPEA-HCl is a relatively expensive compound and can be difficult to obtain in large quantities. Additionally, BPEA-HCl can be toxic if not handled properly and should be handled with caution.
Orientations Futures
There are several potential future directions for research involving BPEA-HCl. One potential direction is to further explore the mechanism of action of BPEA-HCl, as well as its effects on proteins, peptides, and DNA. Additionally, further research could be done to explore the potential therapeutic applications of BPEA-HCl, as well as its potential to modulate the activity of enzymes and transcription factors. Furthermore, research could be done to explore the potential of BPEA-HCl to modulate gene expression and cell behavior. Finally, research could be done to explore the potential of BPEA-HCl to be used in the synthesis of peptides, proteins, and other biomolecules.
Méthodes De Synthèse
BPEA-HCl is obtained by the reaction of pentafluoroethylthioethanol with hydrochloric acid. The reaction proceeds in two steps, first forming the pentafluoroethylthioethanol hydrochloride, which is then reacted with ammonia to form the desired BPEA-HCl. The reaction is typically conducted in an inert atmosphere with a catalyst, such as palladium on carbon, and is usually performed at room temperature.
Applications De Recherche Scientifique
BPEA-HCl has been used in many scientific research applications. It has been used in the synthesis of peptides, proteins, and other biomolecules, as well as in the synthesis of small molecules, such as pharmaceuticals and other compounds. BPEA-HCl has also been used in biochemical and physiological studies, as well as in the study of enzyme activity and drug metabolism. BPEA-HCl has also been used in the study of the structure and function of proteins, as well as in the study of protein-protein and protein-DNA interactions.
Propriétés
IUPAC Name |
2-(1,1,2,2,2-pentafluoroethylsulfanyl)-N-[2-(1,1,2,2,2-pentafluoroethylsulfanyl)ethyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F10NS2.ClH/c9-5(10,11)7(15,16)20-3-1-19-2-4-21-8(17,18)6(12,13)14;/h19H,1-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIMTVMMWZGRCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSC(C(F)(F)F)(F)F)NCCSC(C(F)(F)F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF10NS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N,N-Bis[2-(trifluoromethoxy)ethyl]-N-carbobenzyloxyamine, 97%](/img/structure/B6313624.png)
![4-Methoxyphenyl-3-O-[N-(hydroxyacetyl)-alpha-neuraminosyl]-beta-D-galactopyranoside](/img/structure/B6313639.png)

![Boron Trifluoride - Butanol Reagent (10-20%) [for Esterification] (1mL x 10)](/img/structure/B6313648.png)
![N-Ethyl-[2-(trifluoromethoxy)ethyl]amine hydrochloride, 98%](/img/structure/B6313664.png)
![DTT / TG12 [Dithiothreitol + alpha-Thioglycerol] (1:2 mixture) [Matrix for FABMS and liquid SIMS]](/img/structure/B6313666.png)

![Tetramethyl 6,6'-bis(diphenylphosphino)-1,1',3,3'-tetrahydro[5,5']biindenyl-2,2',2,2'-tetracarboxylate; 99%](/img/structure/B6313676.png)